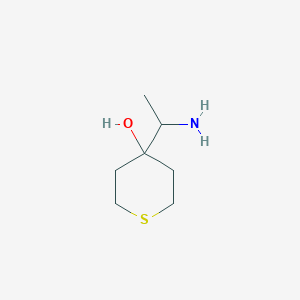
4-(1-Aminoethyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)thian-4-ol is a chemical compound with the molecular formula C₇H₁₅NOS It is characterized by the presence of an aminoethyl group attached to a thian-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)thian-4-ol typically involves the reaction of thian-4-ol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1-Aminoethyl)thian-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Aminoethyl)thian-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)thian-4-ol: Characterized by the presence of an aminoethyl group attached to a thian-4-ol structure.
4-(1-Aminoethyl)thian-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(1-Aminoethyl)thian-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
4-(1-aminoethyl)thian-4-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(8)7(9)2-4-10-5-3-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
RWEIHRADWIXDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCSCC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


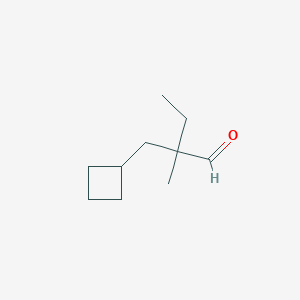
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13273776.png)
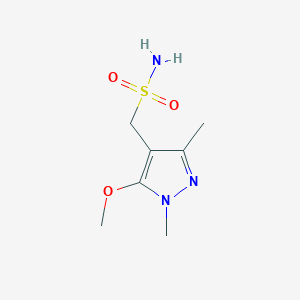
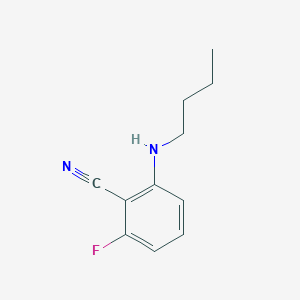
amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)


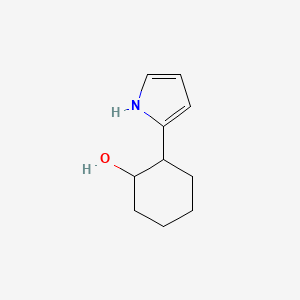
![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
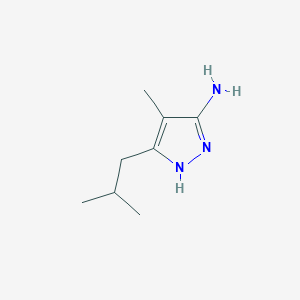
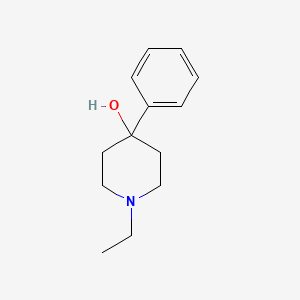
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
